Cas no 850739-75-2 (2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone)
2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone
- LogP
- 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone
- Ethanone, 2-chloro-1-[4-(2,3-dichlorophenyl)-1-piperazinyl]-
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- Inchi: 1S/C12H13Cl3N2O/c13-8-11(18)17-6-4-16(5-7-17)10-3-1-2-9(14)12(10)15/h1-3H,4-8H2
- InChI Key: NHIBNRMGDYAKMV-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCN(C2=CC=CC(Cl)=C2Cl)CC1)CCl
2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650560-1g |
2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethan-1-one |
850739-75-2 | 98% | 1g |
¥5468.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650560-5g |
2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethan-1-one |
850739-75-2 | 98% | 5g |
¥14068.00 | 2024-07-28 |
2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone
Comprehensive Overview of 2-Chloro-1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethanone (CAS 850739-75-2)
2-Chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone (CAS 850739-75-2) is a specialized organic compound featuring a piperazine core linked to a 2,3-dichlorophenyl group and a chloroethanone moiety. This structure places it within the broader category of arylpiperazine derivatives, which are widely studied for their diverse applications in medicinal chemistry and material science. The compound's unique molecular architecture has garnered attention for its potential role in modulating biological targets, particularly in neurological research.
Recent trends in scientific literature highlight growing interest in piperazine-based compounds like CAS 850739-75-2, especially as researchers explore novel small-molecule modulators for protein interactions. The 2,3-dichlorophenyl substitution pattern is particularly noteworthy, as similar structures have demonstrated selective binding properties in published studies. When searching for "piperazine derivatives with chloro substitution" or "arylpiperazine ethanone applications," this compound frequently appears in patent filings and academic databases, reflecting its relevance in contemporary research.
The synthetic pathway for 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone typically involves N-alkylation of the piperazine nitrogen with 1-chloro-2,3-dichlorobenzene, followed by acylation with chloroacetyl chloride. This two-step synthesis yields the target compound with good purity, as confirmed by HPLC and NMR characterization. Researchers investigating "piperazine acylation methods" or "heterocyclic compound purification techniques" often reference this synthetic approach as a model for similar derivatives.
From a physicochemical perspective, CAS 850739-75-2 typically presents as a white to off-white crystalline powder with moderate solubility in polar organic solvents. Its molecular weight of 307.56 g/mol and specific hydrogen bonding capacity make it suitable for various formulation studies. Analytical chemists searching for "characterization of chloroethanone derivatives" will find this compound's spectral data (including characteristic IR absorptions at 1700 cm-1 for the carbonyl group) particularly useful for method development.
In the context of current research trends, this compound's structural analogs have shown promise in several areas of investigation. The presence of both electron-withdrawing chlorine atoms and the hydrogen-bond accepting piperazine ring creates interesting electronic properties that researchers are exploring for molecular recognition applications. Database searches for "chlorophenyl piperazine pharmacophores" or "multi-halogenated compound interactions" frequently return references to this chemical entity and its derivatives.
Quality control protocols for 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone emphasize the importance of residual solvent analysis and heavy metal screening, particularly for research-grade material. Analytical methods development for this compound often focuses on reverse-phase HPLC with UV detection at 254 nm, a topic frequently searched by quality assurance specialists looking for "HPLC method development for piperazine compounds." The compound's stability under various storage conditions has also been documented in technical literature.
The commercial availability of CAS 850739-75-2 through specialty chemical suppliers has increased in recent years, reflecting growing demand from the research community. Procurement specialists often search for "high-purity piperazine derivatives" or "custom synthesis of chloroethanone compounds" when sourcing this material. Proper handling requires standard laboratory precautions, with material safety data sheets providing detailed guidance on personal protective equipment and storage conditions.
Patent analysis reveals that 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone has been included in several intellectual property filings related to chemical libraries and intermediate synthesis. Its structural features make it a valuable building block for more complex molecules, particularly those targeting specific biological pathways. Researchers examining "piperazine scaffold diversification" or "structure-activity relationship studies" frequently encounter this compound in their literature reviews.
Future research directions for this compound may explore its potential as a template molecule for drug discovery programs or as a ligand precursor in coordination chemistry. The presence of multiple hydrogen bond acceptors and lipophilic chlorine atoms creates interesting possibilities for molecular design. Database queries for "piperazine-based molecular probes" or "chlorinated compound structure optimization" increasingly reference this chemical entity as a case study in rational design.
In summary, 2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone (CAS 850739-75-2) represents an important structural motif in modern chemical research. Its combination of piperazine flexibility, aromatic chlorination, and reactive carbonyl functionality makes it a versatile intermediate with numerous potential applications. As research into privileged structures continues to evolve, this compound's relevance in both academic and industrial settings is likely to grow, particularly in areas requiring precise molecular recognition properties.
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